3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a chloro-fluorophenyl group and a methoxy group attached to the chromenone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorophenol and a suitable chromenone precursor.
Formation of Intermediate: The 2-chloro-4-fluorophenol is reacted with a suitable alkylating agent to form the corresponding 2-chloro-4-fluorophenylmethoxy intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the chromenone core.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis in a controlled environment.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromenones, quinones, and reduced derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-FLUOROPHENYL)-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE: Similar in structure but lacks the chloro group.
3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-8-METHOXYBENZO[C]CHROMEN-6-ONE: Similar but with an additional methoxy group.
Uniqueness
The presence of both chloro and fluoro groups in 3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE imparts unique chemical and biological properties, making it distinct from other similar compounds. These groups may enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFO3/c21-18-9-13(22)6-5-12(18)11-24-14-7-8-16-15-3-1-2-4-17(15)20(23)25-19(16)10-14/h5-10H,1-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDZHOXTHQCQCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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